Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a naphthofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthofuran core, followed by the introduction of the isopropyl, methyl, phenylsulfonamido, and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate: shares similarities with other naphthofuran derivatives, such as benzofuran and indole derivatives.
Benzofuran derivatives: Known for their biological activities, including antiviral and anticancer properties.
Indole derivatives: Widely studied for their diverse pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
propan-2-yl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-14(2)28-23(25)21-15(3)29-22-18-12-8-7-11-17(18)20(13-19(21)22)24-30(26,27)16-9-5-4-6-10-16/h4-14,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLKKDCSATISH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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